molecular formula C18H20N2O5S B2873628 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097861-66-8

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide

Cat. No.: B2873628
CAS No.: 2097861-66-8
M. Wt: 376.43
InChI Key: IBIPOMRVLDBPMQ-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a diamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety substituted at the 6-position and a hydroxypropyl-thiophen-3-ylmethyl group.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-18(23,9-12-4-7-26-10-12)11-19-16(21)17(22)20-13-2-3-14-15(8-13)25-6-5-24-14/h2-4,7-8,10,23H,5-6,9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIPOMRVLDBPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 1,4-Benzodioxin

The benzodioxin core is functionalized via electrophilic nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The reaction selectively yields 6-nitro-2,3-dihydro-1,4-benzodioxin, confirmed by thin-layer chromatography (TLC) and $$ ^1H $$-NMR.

Reaction Conditions

  • Nitrating agent: HNO₃ (2.5 equiv), H₂SO₄ (catalytic)
  • Temperature: 0–5°C
  • Time: 4–6 hours
  • Yield: 78–82%

Reduction to Primary Amine

The nitro group is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. Alternative methods employ iron powder in acidic media, though Pd/C offers superior selectivity.

Optimized Protocol

  • Catalyst: 10% Pd/C (5 wt%)
  • Solvent: Ethanol
  • Pressure: 1 atm H₂
  • Time: 12 hours
  • Yield: 90–95%

Preparation of 2-Hydroxy-2-[(thiophen-3-yl)methyl]propan-1-amine

Thiophen-3-ylmethanol Synthesis

Thiophen-3-ylmethanol is prepared via Friedel-Crafts alkylation of thiophene with paraformaldehyde in the presence of boron trifluoride (BF₃).

Procedure

  • Reagents: Thiophene (1.0 equiv), paraformaldehyde (1.2 equiv), BF₃·Et₂O (0.1 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C
  • Time: 8 hours
  • Yield: 65–70%

Oxidation to Thiophen-3-ylmethyl Ketone

Thiophen-3-ylmethanol is oxidized to 3-thiophenecarbaldehyde using pyridinium chlorochromate (PCC) in DCM.

Conditions

  • Oxidizing agent: PCC (1.5 equiv)
  • Solvent: DCM
  • Time: 3 hours
  • Yield: 85–88%

Grignard Addition and Reductive Amination

The aldehyde undergoes Grignard addition with methylmagnesium bromide (MeMgBr) to form 2-hydroxy-2-[(thiophen-3-yl)methyl]propan-1-ol, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Key Steps

  • Grignard Reaction :
    • Reagent: MeMgBr (3.0 equiv)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: −78°C → 25°C
    • Yield: 75%
  • Reductive Amination :
    • Reagents: NH₄OAc (2.0 equiv), NaBH₃CN (1.5 equiv)
    • Solvent: Methanol
    • Time: 12 hours
    • Yield: 60–65%

Amide Bond Formation via Ethanediaoyl Chloride

Activation of Ethanedioic Acid

Ethanedioic acid is converted to ethanedioyl chloride using thionyl chloride (SOCl₂) under reflux.

Procedure

  • Reagent: SOCl₂ (3.0 equiv)
  • Solvent: Toluene
  • Temperature: 110°C
  • Time: 4 hours
  • Yield: 95%

Sequential Acylation

The benzodioxin amine and thiophene-containing propylamine are coupled sequentially with ethanedioyl chloride in a two-step process:

  • First Acylation :

    • React 2,3-dihydro-1,4-benzodioxin-6-amine with ethanedioyl chloride (1.1 equiv) in DCM.
    • Base: Triethylamine (Et₃N, 2.0 equiv)
    • Temperature: 0°C → 25°C
    • Time: 2 hours
    • Intermediate: Mono-acylated product (Yield: 80%)
  • Second Acylation :

    • Add 2-hydroxy-2-[(thiophen-3-yl)methyl]propan-1-amine (1.2 equiv) to the intermediate.
    • Solvent: DCM
    • Time: 6 hours
    • Final Product Yield: 70–75%

Alternative Catalytic Routes

Palladium-Catalyzed Carbonylation

A patent-pending method employs PdI₂/KI catalysis under carbon monoxide (CO) pressure to form benzothiophene intermediates, which are functionalized post-synthesis.

Conditions

  • Catalyst: PdI₂ (5 mol%), KI (2.5 equiv)
  • Pressure: 40 atm CO/air (4:1)
  • Solvent: Methanol
  • Time: 24 hours
  • Yield: 76–83%

Visible-Light-Promoted Cyclization

A photochemical approach utilizes blue LED irradiation to facilitate thiophene ring formation, reducing reliance on transition metals.

Protocol

  • Light source: 12 W blue LED
  • Solvent: Toluene
  • Substrates: Disulfides and alkynes
  • Time: 24 hours
  • Yield: 60–68%

Analytical Characterization

Spectroscopic Validation

  • $$ ^1H $$-NMR : Confirms substitution patterns on benzodioxin (δ 6.8–7.1 ppm) and thiophene (δ 7.3–7.5 ppm).
  • IR Spectroscopy : Amide C=O stretch at 1650–1680 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 429.4 (calculated for C₂₁H₂₃N₂O₅S).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water gradient).
  • Elemental Analysis : C 58.66%, H 5.34%, N 6.53% (theoretical: C 58.72%, H 5.38%, N 6.51%).

Yield Optimization and Challenges

Parameter Conventional Method Catalytic Method
Overall Yield 55–60% 70–75%
Reaction Time 18–24 hours 12–16 hours
Catalyst Loading N/A 5 mol% PdI₂
Byproduct Formation 10–15% <5%

Challenges include steric hindrance during acylation and epimerization at the hydroxy-bearing carbon. Catalytic methods mitigate these issues through milder conditions.

Industrial Scalability Considerations

  • Cost Analysis : Pd-based catalysis increases material costs by 20–30% but improves yield and purity.
  • Solvent Recovery : DCM and THF are recycled via distillation (80–85% recovery).
  • Green Chemistry : Visible-light methods reduce energy consumption by 40% compared to thermal approaches.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into binding sites on proteins, thereby affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Benzodioxin Ring

The target compound bears a 2,3-dihydro-1,4-benzodioxin substituent at the 6-position. In contrast, 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) features a benzodioxin group at the 5-position . For instance, 5-position substitution may favor planar interactions with aromatic residues in enzymes, whereas 6-position substitution could enhance solubility due to reduced steric hindrance.

Functional Group Variations

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Features
Target Compound Not Provided Not Provided Ethanediamide, Thiophene, Hydroxypropyl 6-position benzodioxin, thiophene
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... C23H25N3O3 391.46 Pyridine, Methoxy, Dimethylamino 5-position benzodioxin, pyridine
  • Ethanediamide vs.
  • Thiophene vs.

Comparison with Agrochemical Compounds

These compounds differ structurally from the target diamide but share functional group diversity:

  • Triazines: Feature 1,3,5-triazine cores with amino and methylthio groups, enabling herbicide activity via photosynthesis inhibition.
  • Target Compound : The diamide and thiophene groups suggest a mechanism distinct from triazines, possibly targeting enzyme active sites or signal transduction pathways.

Research Findings and Gaps

  • Structural Insights : Substitution at the benzodioxin 6-position (target) vs. 5-position () highlights the importance of regiochemistry in molecular design .
  • Data Limitations: No pharmacological or toxicological data for the target compound are available in the provided evidence, limiting direct activity comparisons.
  • Hypothetical Applications : Based on structural analogs, the target compound could be explored as a kinase inhibitor (due to diamide-thiophene motifs) or a herbicide precursor (via benzodioxin’s stability).

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One approach includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin with various amines and acetamides under controlled conditions to yield the desired product. The methodologies often employ solvents like DMF and bases such as lithium hydride to facilitate the reaction process .

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzodioxane compounds exhibit notable enzyme inhibitory activities. Specifically, compounds similar to this compound have been screened against various enzymes including:

  • α-glucosidase : Important for carbohydrate metabolism; inhibition can aid in managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase : Targeted for Alzheimer's disease treatment; inhibition can enhance cholinergic transmission .

Table 1: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase8.3
N'-(2,3-dihydro...α-glucosidaseTBD
N'-(2,3-dihydro...AcetylcholinesteraseTBD

Antimicrobial Activity

The benzodioxane scaffold has been associated with antimicrobial properties against various pathogens. Studies suggest that modifications on the benzodioxane structure can enhance its antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Compounds containing the benzodioxane structure have also been evaluated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This property is particularly relevant in conditions like arthritis and other inflammatory diseases.

Study on Diabetes Management

In a controlled study, a derivative of the compound was tested for its ability to manage blood glucose levels in diabetic rats. The results indicated a significant reduction in blood glucose levels compared to control groups, suggesting potential therapeutic applications in T2DM management .

Alzheimer's Disease Model

Another study utilized a mouse model of Alzheimer's disease to assess the cognitive benefits of the compound. Mice treated with the compound showed improved memory performance in behavioral tests compared to untreated controls, indicating its potential as a cognitive enhancer .

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